N-((5-Methylisoxazol-3-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Description
N-((5-Methylisoxazol-3-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a 5-methylisoxazole and 1-phenylpyrazole substituent. The 5-methylisoxazole moiety may enhance metabolic stability or solubility, as seen in related compounds like sulfamethoxazole derivatives , while the pyrazole group is a common pharmacophore in kinase inhibitors .
Properties
Molecular Formula |
C18H16N6O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(5-methyl-1,2-oxazol-3-yl)methyl]-4-(1-phenylpyrazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H16N6O/c1-13-9-15(23-25-13)11-20-18-19-8-7-17(22-18)14-10-21-24(12-14)16-5-3-2-4-6-16/h2-10,12H,11H2,1H3,(H,19,20,22) |
InChI Key |
LSMMHIMKCAQDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CNC2=NC=CC(=N2)C3=CN(N=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((5-Methylisoxazol-3-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the phenyl-pyrazole and methyl-isoxazole groups through various coupling reactions. Common reagents and conditions include:
Pyrimidine synthesis: Using reagents like urea and β-diketones under acidic or basic conditions.
Phenyl-pyrazole introduction: Utilizing Suzuki or Heck coupling reactions.
Methyl-isoxazole addition: Employing cyclization reactions with appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-((5-Methylisoxazol-3-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involving nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Conducted under inert atmosphere conditions to prevent unwanted side reactions.
Substitution: Carried out in polar or non-polar solvents depending on the nature of the substituents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which “N-((5-Methylisoxazol-3-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine” exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-((5-Methylisoxazol-3-yl)methyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine and related compounds:
Structural and Functional Analysis:
Core Scaffold: The target compound shares the pyrimidin-2-amine core with CDK4/6 inhibitors like palbociclib analogs .
Substituent Effects: The 5-methylisoxazole group (evident in sulfamethoxazole-related compounds ) may improve metabolic stability compared to morpholinosulfonyl or nitrophenyl groups, which are more polar but prone to faster clearance . The 1-phenylpyrazole moiety is structurally distinct from anthrapyrazole-based JNK inhibitors (e.g., SP600125), suggesting different target affinities .
Synthetic Accessibility : Compounds like N-(5-cyclopropyl-2H-pyrazol-3-yl)-5-ethynyl-2-piperazin-1-yl-pyrimidin-4-amine highlight the challenges in introducing ethynyl or cyclopropyl groups, whereas the target compound’s synthesis likely involves condensation of pyrazole and isoxazole intermediates, as seen in and .
Research Findings and Implications
- Kinase Selectivity : Pyrimidin-2-amine derivatives with thiazole substituents exhibit strong CDK4/6 inhibition (IC50 < 50 nM) , but the target compound’s pyrazole group may shift selectivity toward other kinases (e.g., JAK or EGFR families) due to altered steric and electronic interactions.
- Pharmacokinetics : The methylisoxazole group could enhance oral bioavailability compared to sulfonamide or nitro-containing analogs, as seen in sulfamethoxazole derivatives .
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